molecular formula C16H17NO2 B2585194 2-hydroxy-N-(3-phenylpropyl)benzamide CAS No. 153810-66-3

2-hydroxy-N-(3-phenylpropyl)benzamide

Cat. No. B2585194
CAS RN: 153810-66-3
M. Wt: 255.317
InChI Key: NCGDIICSZWHCQX-UHFFFAOYSA-N
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Description

“2-hydroxy-N-(3-phenylpropyl)benzamide” is a synthetic compound with the empirical formula C16H17NO2 and a molecular weight of 255.31 . It is also known as Ropinirole and belongs to the class of dopamine agonists.


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O=C(NCCCC1=CC=CC=C1)C(C=CC=C2)=C2O . The InChI key for this compound is NCGDIICSZWHCQX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 255.31 . The compound’s empirical formula is C16H17NO2 .

Scientific Research Applications

Antibacterial Activity

2-Hydroxy-N-(3-phenylpropyl)benzamide and related compounds have been studied for their antibacterial properties. For example, Mobinikhaledi et al. (2006) synthesized N-(3-Hydroxy-2-pyridyl)benzamides and tested them against various bacteria, finding some compounds active against E. faecalis and S. aureus. These findings suggest potential applications in combating bacterial infections (Mobinikhaledi et al., 2006).

Antimicrobial Effects

Further studies indicate the antimicrobial potential of this compound derivatives. For instance, Patel and Patel (2010) synthesized compounds from 2-hydroxy benzoic acid hydrazide and evaluated their antibacterial and antifungal activities. Their results demonstrate significant antimicrobial potential, suggesting applications in managing microbial infections (Patel & Patel, 2010).

Anti-Cancer Evaluation

Research has also explored the anti-cancer properties of this compound derivatives. Rizk et al. (2021) investigated the anti-cancer effects of new metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide. Their studies on human colon carcinoma cells revealed significant anti-tumor potential, suggesting therapeutic applications in oncology (Rizk et al., 2021).

Spectroscopic Studies and Fluorescence Effects

Niemczynowicz et al. (2020) conducted studies on 2-Hydroxy-N-(2-phenylethyl)benzamide, focusing on fluorescence spectroscopy. They observed dual fluorescence phenomena, providing insights into molecular behavior that could be relevant in chemical analysis and material sciences (Niemczynowicz et al., 2020).

Synthesis and Chemical Process Improvement

Research on improving the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide has been conducted by Dian (2010). This research is crucial for optimizing production methods for industrial and pharmaceutical applications (Dian, 2010).

Fungicidal Properties

The fungicidal properties of derivatives of this compound have been explored. Coates et al. (1957) prepared various derivatives and tested their antifungal activity, noting compounds like 2-n-Amyloxybenzamide exhibited significant fungistatic potency (Coates et al., 1957).

Safety and Hazards

“2-hydroxy-N-(3-phenylpropyl)benzamide” is classified as a combustible solid . Its flash point is not applicable . It is recommended to store this compound in a dry, cool, and well-ventilated place .

properties

IUPAC Name

2-hydroxy-N-(3-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c18-15-11-5-4-10-14(15)16(19)17-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11,18H,6,9,12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGDIICSZWHCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

153810-66-3
Record name 2-Hydroxy-N-(3-phenylpropyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153810663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-HYDROXY-N-(3-PHENYLPROPYL)BENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6RXY7JL5U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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